2-(2-Methylpyridin-3-yl)piperidine-1-carbaldehyde is an organic compound characterized by its unique structure, which integrates a piperidine ring and a pyridine moiety. This compound belongs to the class of piperidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The molecular formula of 2-(2-Methylpyridin-3-yl)piperidine-1-carbaldehyde is , and it has a molecular weight of approximately 204.27 g/mol. The compound features an aldehyde functional group, which contributes to its reactivity and potential as a building block in organic synthesis .
The synthesis of 2-(2-Methylpyridin-3-yl)piperidine-1-carbaldehyde can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. Typically, this process may include:
The synthetic route can be summarized as follows:
The molecular structure of 2-(2-Methylpyridin-3-yl)piperidine-1-carbaldehyde features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
IUPAC Name | 2-(2-Methylpyridin-3-yl)piperidine-1-carbaldehyde |
InChI | InChI=1S/C12H16N2O/c1-10-5-6... |
SMILES | CC1=CC(=NC=C1)C2CCCCN2C=O |
This data indicates that the compound has significant structural complexity, which may contribute to its chemical reactivity and potential biological activity .
2-(2-Methylpyridin-3-yl)piperidine-1-carbaldehyde can undergo several types of chemical reactions, including:
Common reagents for these reactions include:
The mechanism of action for 2-(2-Methylpyridin-3-yl)piperidine-1-carbaldehyde primarily involves its interaction with biological targets, potentially influencing various biochemical pathways. The presence of both the piperidine and pyridine moieties allows for diverse interactions with receptors or enzymes, which could lead to significant pharmacological effects.
Research indicates that compounds with similar structures often exhibit binding affinity to neurotransmitter receptors, suggesting potential applications in neuropharmacology . Further studies are required to elucidate the specific mechanisms by which this compound exerts its effects.
The physical properties of 2-(2-Methylpyridin-3-yl)piperidine-1-carbaldehyde include:
Property | Value |
---|---|
Appearance | Yellowish liquid |
Melting Point | Not specified |
Boiling Point | Not specified |
Chemical properties include:
Property | Value |
---|---|
Density | Not specified |
Solubility | Soluble in organic solvents |
These properties indicate that while specific data may be limited, the compound is likely to exhibit typical behavior associated with similar organic molecules .
The applications of 2-(2-Methylpyridin-3-yl)piperidine-1-carbaldehyde are primarily found in scientific research and medicinal chemistry. Its structural characteristics suggest potential uses in:
CAS No.: 34730-78-4
CAS No.: 16903-37-0
CAS No.: 27725-91-3
CAS No.: 163594-75-0
CAS No.: 30564-92-2
CAS No.: 42746-57-6